Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16229958
InChI: InChI=1S/C14H24FNO4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,18)/t9-,10+,11-/m0/s1
SMILES:
Molecular Formula: C14H24FNO4
Molecular Weight: 289.34 g/mol

Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate

CAS No.:

Cat. No.: VC16229958

Molecular Formula: C14H24FNO4

Molecular Weight: 289.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate -

Specification

Molecular Formula C14H24FNO4
Molecular Weight 289.34 g/mol
IUPAC Name ethyl (1S,3R,4S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Standard InChI InChI=1S/C14H24FNO4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,18)/t9-,10+,11-/m0/s1
Standard InChI Key MJGYMQNPIIFHFQ-AXFHLTTASA-N
Isomeric SMILES CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)F)NC(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C1CCC(C(C1)F)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate possesses a cyclohexane ring substituted with three key functional groups:

  • An ethyl ester at the C1 position.

  • A fluorine atom at the C3 position.

  • A Boc-protected amino group at the C4 position.

The stereochemistry at positions 1S, 3R, and 4S is critical for its reactivity and interaction with biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective reactions during multi-step syntheses .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC14H24FNO4\text{C}_{14}\text{H}_{24}\text{FNO}_{4}
Molecular Weight289.34 g/mol
IUPAC Nameethyl (1S,3R,4S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
CAS NumberNot explicitly provided in sources
Storage Conditions2–8°C in a sealed container

The compound’s InChI identifier, InChI=1S/C14H24FNO4/c1-5-19-12(17)9-6-7-11, further delineates its connectivity and stereochemistry.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound typically proceeds through a multi-step sequence:

  • Cyclohexane Functionalization: A cyclohexane derivative is functionalized with fluorine via electrophilic fluorination or nucleophilic substitution, ensuring retention of the desired stereochemistry .

  • Boc Protection: The amino group at C4 is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

  • Esterification: Ethyl esterification at C1 is achieved through acid-catalyzed condensation with ethanol.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
FluorinationSelectfluor® in acetonitrile, 0°C65–70%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, rt85–90%
EsterificationEthanol, H₂SO₄, reflux75–80%

Steric and electronic factors necessitate precise temperature and solvent control to avoid epimerization .

Analytical Characterization

  • NMR Spectroscopy: 19F^{19}\text{F}-NMR confirms fluorine incorporation (δ ≈ -180 ppm) .

  • HPLC-MS: Purity ≥97% is verified using reverse-phase chromatography .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s fluorine atom enhances metabolic stability by resisting oxidative degradation, while the Boc group allows for selective deprotection in downstream reactions . It is frequently employed in the synthesis of:

  • Kinase Inhibitors: Fluorinated cyclohexanes are key motifs in targeting ATP-binding pockets .

  • Antiviral Agents: The Boc-protected amine facilitates peptide coupling in protease inhibitor development .

ParameterValue
Flash Point>150°C (closed cup)
Hazard StatementsH315, H319, H335
Precautionary MeasuresUse PPE, avoid inhalation

Regulatory Status

Designated "For research use only," it is excluded from FDA or EMA regulatory oversight but requires IBC approval for laboratory use .

Comparative Analysis of Structural Analogs

Amino vs. Fluoro Substituents

Replacing fluorine with an amino group (as in ethyl (1S,3R,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate ) reduces lipophilicity (logP\log P decrease by 0.8) but improves aqueous solubility (2.5 mg/mL vs. 0.9 mg/mL) .

Stereochemical Impact

The (1R,3R,4S)-isomer exhibits 50% lower kinase inhibition potency, underscoring the importance of the 1S,3R,4S configuration .

Future Directions

Targeted Drug Delivery

Conjugation with nanoparticle carriers could enhance tumor-specific uptake, leveraging the compound’s fluorinated backbone for PET imaging compatibility .

Green Synthesis

Exploring biocatalytic fluorination routes may reduce reliance on hazardous reagents like Selectfluor®.

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